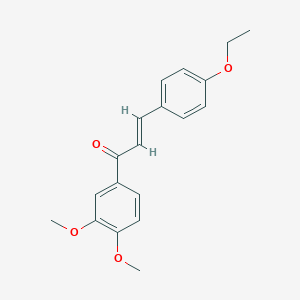![molecular formula C11H8ClN3S B432894 4-Chloro-7,9-diméthylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 67795-48-6](/img/structure/B432894.png)
4-Chloro-7,9-diméthylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridothienopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The structure of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine consists of a pyridine ring fused with a thieno ring and a pyrimidine ring, with chlorine and methyl groups as substituents.
Applications De Recherche Scientifique
4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications. In medicinal chemistry, it has been studied for its neurotropic activity, including anticonvulsant and anxiolytic effects . Molecular docking studies have shown that this compound can interact with the GABA A receptor, indicating its potential as an inhibitory agent . Additionally, it has been explored for its antimicrobial, anti-inflammatory, and antitumor activities . In the field of chemistry, it serves as a versatile building block for the synthesis of various heterocyclic compounds.
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the GABA A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission. The compound’s interaction with this receptor suggests potential neurotropic activity .
Mode of Action
The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction indicates an inhibitory effect on the receptor, which could lead to changes in neuronal activity .
Biochemical Pathways
This could potentially affect various downstream effects related to neuronal excitability and neurotransmission .
Pharmacokinetics
Its molecular structure and interactions with the gaba a receptor suggest that it may have suitable properties for absorption and distribution within the body
Result of Action
The compound’s interaction with the GABA A receptor suggests it may have anticonvulsant effects . In studies, several compounds with similar structures were found to have an anticonvulsant effect of antagonism with corazole . Additionally, some compounds showed anxiolytic and behavior activating effects .
Action Environment
The efficacy and stability of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Orientations Futures
Thienopyrimidine derivatives, including 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, are frequently used chemical scaffolds in drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority . Therefore, future research may focus on developing more effective thienopyrimidine derivatives for cancer treatment.
Analyse Biochimique
Biochemical Properties
Certain pyridothienopyrimidine derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, anticonvulsant, and neurotropic effects
Cellular Effects
Some related compounds have been found to have an anticonvulsant effect in animal models . These effects could potentially be due to interactions with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies of similar compounds have predicted their interaction with the GABA A receptor . This suggests that 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine may also interact with this receptor, potentially exerting its effects through enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
Some related compounds have been found to have an anticonvulsant effect in rats and mice .
Méthodes De Préparation
The synthesis of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach includes the reaction of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with phosphorus oxychloride and absolute pyridine, followed by heating at 105°C for 4 hours . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including substitution, oxidation, and reduction. Substitution reactions can occur at the chlorine or methyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include phosphorus oxychloride, pyridine, and various nucleophiles . Oxidation and reduction reactions can modify the electronic properties of the compound, affecting its reactivity and potential applications. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as thieno[3,2-d]pyrimidines and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and specific ring fusion patterns . For example, thieno[3,2-d]pyrimidines may have different substituents at the 3rd and 4th positions, affecting their biological activities and chemical reactivity
Propriétés
IUPAC Name |
6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-5-3-6(2)15-11-7(5)8-9(16-11)10(12)14-4-13-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRSHGSHXMCUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)

![6-chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432825.png)

![N-[2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B432829.png)
![6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432830.png)

![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)
![[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile](/img/structure/B432857.png)

![(5-chloro-2-hydroxyphenyl)(5H-chromeno[4,3-b]pyridin-3-yl)methanone](/img/structure/B432907.png)
![ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate](/img/structure/B432918.png)
![(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone](/img/structure/B432919.png)
